(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene
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Overview
Description
(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene is a complex organic compound characterized by its unique structure, which includes a diazacyclododecane ring with two pentyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dicarboxylic acid derivative, followed by cyclization to form the diazacyclododecane ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene: can be compared to other diazacyclododecane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
89900-63-0 |
---|---|
Molecular Formula |
C20H40N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3,12-dipentyl-1,2-diazacyclododecene |
InChI |
InChI=1S/C20H40N2/c1-3-5-11-15-19-17-13-9-7-8-10-14-18-20(22-21-19)16-12-6-4-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
DQXFFIBULZRFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCCCCCCC(N=N1)CCCCC |
Origin of Product |
United States |
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